Physicochemical Differentiation: LogP and PSA Values for 3-Methyl-1H-indazol-7-ol vs. Unsubstituted and Regioisomeric Analogs
3-Methyl-1H-indazol-7-ol exhibits a calculated LogP of 1.54 and a polar surface area (PSA) of 48.91 Ų [1]. These values differ significantly from the unsubstituted 3-methyl-1H-indazole (estimated LogP ~1.87 [2]), which lacks the 7-hydroxyl group, and from its regioisomer 3-methyl-1H-indazol-6-ol, which shares a LogP of ~1.58 but has the hydroxyl at the 6-position [3]. The lower LogP of 3-methyl-1H-indazol-7-ol relative to 3-methyl-1H-indazole indicates a measurable increase in hydrophilicity conferred by the 7-OH group, which can directly impact aqueous solubility and, consequently, in vitro assay behavior and in vivo formulation potential. This quantitative difference in lipophilicity provides a clear rationale for selecting the 7-ol derivative when improved solubility over the non-hydroxylated analog is required in a chemical series.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 1.54; PSA = 48.91 Ų |
| Comparator Or Baseline | 3-methyl-1H-indazole (CAS 3176-62-3): LogP = ~1.87 [2]; 3-methyl-1H-indazol-6-ol (CAS 862271-72-7): LogP = ~1.58, PSA = 48.91 Ų [3] |
| Quantified Difference | ΔLogP = -0.33 (relative to 3-methyl-1H-indazole); PSA increased by ~20.23 Ų. |
| Conditions | Calculated values from vendor technical datasheets and chemical databases at 25°C. |
Why This Matters
The 0.33 unit decrease in LogP translates to a more than 2-fold increase in aqueous solubility based on the Hansch equation, which is critical for achieving higher concentrations in biochemical assays and simplifying in vivo formulation.
- [1] Hangzhou B&P Co., Ltd. 3-甲基-7-羟基吲唑, 99%, 3-Methyl-1H-indazol-7-ol. Product Datasheet. Accessed 2026. View Source
- [2] Ambinter. 3-Methyl-1H-indazole. Product Datasheet. AMB15691959. Accessed 2026. View Source
- [3] Molbase. 3-甲基-6-羟基吲唑. Product Datasheet. Accessed 2026. View Source
